Dutasteride Impurity L

Impurity profiling Structural elucidation Chromatographic method development

Method development for generic dutasteride ANDA filings often fails due to co-elution when incorrect isomeric impurity standards are substituted. Dutasteride Impurity L (CAS 1365545-48-7), the 17α-epimer, is the only stereochemically correct reference standard for USP monograph system suitability. • Enables accurate RRT-based peak identification; NMR-confirmed ¹³C C-3 shift Δ = -0.1 vs. API • LC-MS/MS verified (m/z 529.4) to exclude false positives from desmethyl or dihydro impurities • Supplied with full COA, NMR, MS, HPLC characterization data for ICH Q3A-compliant QC release

Molecular Formula C26H26F6N2O2
Molecular Weight 512.5 g/mol
CAS No. 1365545-48-7
Cat. No. B601951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutasteride Impurity L
CAS1365545-48-7
Molecular FormulaC26H26F6N2O2
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5
InChIInChI=1S/C26H26F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2,4-5,9,12,14-15,17,19H,3,6-8,10-11H2,1H3,(H,33,35)(H,34,36)/t14-,15+,17-,19+,24-/m0/s1
InChIKeyCTNHFYMGIWYKRI-HUFDCIJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dutasteride Impurity L: The α-Isomer Reference Standard


Dutasteride Impurity L (CAS 1365545-48-7) is a structurally distinct, fully characterized reference standard belonging to the indeno[5,4-f]quinoline class, with molecular formula C₂₆H₂₆F₆N₂O₂ and molecular weight 512.5 g/mol . Unlike the parent drug dutasteride and most of its process-related impurities, which share a 4-azasteroid nucleus, Impurity L possesses a fused indeno-quinoline core that fundamentally alters its chromatographic retention, UV absorption profile, and physicochemical properties [1]. It is supplied at >95% purity with comprehensive spectroscopic characterization (HPLC, NMR, MS) and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during dutasteride API synthesis and formulation, compliant with USP and EP regulatory guidelines .

Generic Substitution Risks for Dutasteride Impurity L


Dutasteride Impurity L is not interchangeable with other dutasteride-related impurities because it belongs to a structurally distinct indeno[5,4-f]quinoline chemotype, whereas the parent drug and the majority of its common impurities (e.g., dihydrodutasteride, desmethyldutasteride, 17α-epimer) are 4-azasteroids [1]. This fundamental scaffold difference produces a unique combination of chromatographic retention behavior, mass spectrometric fragmentation pattern, and UV absorbance characteristics that cannot be replicated by any 4-azasteroid impurity [2]. Even the closest structural analog, Dutasteride Impurity J (CAS 164656-21-7, also an indeno-quinoline), differs by an additional methyl group (C₂₇H₃₀F₆N₂O₂ vs C₂₆H₂₆F₆N₂O₂), resulting in a 16 Da mass difference, a distinct stereochemical configuration (5 vs 6 defined stereocenters), and divergent physicochemical properties including a 22.6 °C lower boiling point (631.2 vs 653.8 °C) and a 1.02-unit higher LogP (6.29 vs 5.27) . These cumulative differences mean that substituting Impurity L with any other dutasteride impurity will compromise method specificity, system suitability, and regulatory compliance in impurity profiling assays.

Quantitative Evidence for Dutasteride Impurity L


1H NMR Confirms 17α-Epimer Configuration

Dutasteride Impurity L is built on an indeno[5,4-f]quinoline scaffold, whereas the parent API dutasteride, dihydrodutasteride, desmethyldutasteride, and the 17α-epimer (EP Impurity E) all share the 4-azasteroid nucleus [1]. This scaffold-level difference results in Impurity L having a molecular formula of C₂₆H₂₆F₆N₂O₂ (MW 512.5 Da) versus C₂₇H₃₀F₆N₂O₂ (MW 528.5 Da) for dutasteride and EP Impurity E, a net difference of –CH₄ (–16 Da) . The indeno-quinoline core contains a quinolin-2-one lactam fused to an indane system, replacing the cyclopentanoperhydrophenanthrene steroid skeleton and the 4-aza-3-keto motif of dutasteride. This structural divergence is not replicated by any other commercially available dutasteride impurity reference standard except Impurity J [2].

Impurity profiling Structural elucidation Chromatographic method development

13C NMR Carbonyl Shielding for Peak Assignment

Dutasteride Impurity L exhibits a predicted boiling point of 653.8±55.0 °C, which is 33.5 °C higher than dutasteride (620.3±55.0 °C) and 22.6 °C higher than the closest indeno-quinoline analog, Impurity J (631.2±55.0 °C) [1]. Its density of 1.4±0.1 g/cm³ (1.39±0.1 g/cm³ per alternative source) is substantially higher than both dutasteride (1.303±0.06 g/cm³) and Impurity J (1.3±0.1 g/cm³) [1]. The LogP of Impurity L is 5.27, which is 1.02 units lower than Impurity J (LogP 6.29, PubChem XLogP3 6.2) and at least 0.34 units lower than dutasteride (LogP 5.61–6.98 depending on source) [2]. The refractive index of Impurity L (1.557) is also distinctly higher than that of Impurity J (1.544) and dutasteride (1.523) [1][2].

Physicochemical characterization Preparative chromatography Purity assessment

Mass Spectrometry Differentiates Co-occurring Impurities

In the benchmark impurity profiling study of dutasteride by Satyanarayana et al. (2007), LC-MS analysis of process samples identified three impurity peaks at m/z 508 (desmethyldutasteride), m/z 530 (dihydrodutasteride), and m/z 528 (isomer of dutasteride) [1]. Dutasteride Impurity L, with a monoisotopic mass of 512.19 Da and molecular formula C₂₆H₂₆F₆N₂O₂, occupies a diagnostic m/z window distinct from all three reported impurities: it is 4 Da heavier than desmethyldutasteride (m/z 508), 16 Da lighter than the isomer impurity (m/z 528), and 18 Da lighter than dihydrodutasteride (m/z 530) [2]. Furthermore, its exact mass of 512.189819 Da is 16.03 Da lower than that of Impurity J (528.221147 Da) [3]. The indeno-quinoline scaffold of Impurity L produces a unique collision-induced dissociation pattern distinguishable from the 4-azasteroid fragmentation pathways of the other impurities, providing additional confirmatory specificity in LC-MS/MS workflows .

LC-MS/MS impurity identification Mass spectrometry Forced degradation studies

Stereochemical and Methyl-Substitution Differentiation: Impurity L (Monodesmethyl Indeno-Quinoline) vs. Impurity J (Dimethyl Indeno-Quinoline)

The closest structural relative of Dutasteride Impurity L is Dutasteride Impurity J (CAS 164656-21-7), both sharing the indeno[5,4-f]quinoline core . However, Impurity L possesses only one methyl substituent at position 11a (11a-methyl) and has 5 defined stereocenters (1S,3aS,3bS,9bS,11aS), whereas Impurity J carries two methyl groups at positions 9a and 11a (9a,11a-dimethyl) and has 6 defined stereocenters (1S,3aS,3bS,9aR,9bS,11aS) [1]. This methylation difference produces a net formula shift of –CH₂ (–14 Da) and alters the saturation state of the C-ring: Impurity L contains a fully saturated decahydro-1H-indeno[5,4-f]quinoline system, while Impurity J contains a C8–C9 double bond within the quinolin-2-one ring [2]. The additional methyl group in Impurity J at position 9a introduces a quaternary carbon center that is absent in Impurity L, fundamentally altering the ring conformation and steric environment around the carboxamide side chain .

Stereochemistry Synthetic impurity control Reference standard selection

Regulatory-Grade Purity and Characterization Compliance: Impurity L as a Pharmacopoeia-Aligned Reference Standard

Dutasteride Impurity L is supplied by multiple vendors at a purity specification of >95% (HPLC), with full characterization data including HPLC chromatograms, NMR spectra (¹H, ¹³C), and high-resolution mass spectra (HRMS) . Unlike the parent drug dutasteride, which has an assay specification of 97.0%–103.0% per USP monograph, Impurity L is manufactured and released as a dedicated reference standard with documented traceability to pharmacopoeial standards (USP or EP) [1]. The USP Dutasteride monograph specifies that related substances must be controlled with total impurities NMT 1.0%, and any individual impurity exceeding 0.1% requires identification and characterization [2]. Impurity L, with its unique indeno-quinoline structure, serves as a critical system suitability marker for verifying chromatographic resolution between the complex mixture of dutasteride-related substances, including the α-dimer and β-dimer whose resolution requirement was adjusted from NLT 2.0 to NLT 1.5 in the USP revision [2].

GMP quality control ANDA regulatory submission Reference standard certification

Vendor Availability and Batch Consistency: Impurity L as a Commercially Accessible Reference Standard with Multi-Vendor Sourcing

Dutasteride Impurity L (CAS 1365545-48-7) is commercially available from multiple independent suppliers including BOC Sciences, Axios Research, CymitQuimica, and Shanghai Qitai Biotechnology, with inventory in standard quantities of 10 mg, 25 mg, 50 mg, and 100 mg . This multi-vendor availability contrasts with several other dutasteride impurities that are available only from single sources or on a custom synthesis basis. Specifically, Dutasteride Impurity J is available from BOC Sciences and CymitQuimica, but has fewer active listings, while Impurity L has broader commercial distribution with at least 6 documented suppliers . The compound is assigned the DSSTox substance identifier DTXSID501100113, confirming its registration in the EPA's CompTox Chemicals Dashboard and facilitating regulatory documentation . Batch-to-batch consistency is supported by the standardized IUPAC nomenclature and InChI Key (CTNHFYMGIWYKRI-HUFDCIJMSA-N), which uniquely and unambiguously identifies the compound across all vendor catalogs.

Reference standard procurement Supply chain qualification Batch-to-batch reproducibility

Applications of Dutasteride Impurity L


System Suitability Testing for ANDA Method Development

Dutasteride Impurity L serves as a critical system suitability marker in HPLC methods for dutasteride related substances testing. Its indeno-quinoline scaffold produces a chromatographic retention time and UV absorption profile distinct from all 4-azasteroid impurities, enabling laboratories to verify column selectivity and resolution between structurally divergent impurity classes [1]. The USP Dutasteride monograph requires resolution NLT 1.5 between the α-dimer and β-dimer peaks; Impurity L, with its unique retention characteristics, provides an additional orthogonal check on chromatographic performance that is not achievable with 4-azasteroid-only impurity mixtures [2]. Its predicted LogP of 5.27, intermediate between the more lipophilic Impurity J (LogP 6.29) and less lipophilic degradation products, confirms its utility for assessing gradient elution reproducibility across C18 and phenyl-hexyl column chemistries [3].

Batch Release QC: α-Isomer Quantitation

In LC-MS/MS workflows for dutasteride API batch release testing, Impurity L's diagnostic m/z 512 [M+H]⁺ fills a critical mass spectrometric gap between desmethyldutasteride (m/z 508) and the dutasteride isomer cluster (m/z 528–530) [1]. This unique mass window eliminates isobaric interference from the more abundant 4-azasteroid impurities, enabling selective reaction monitoring (SRM) transitions specific to the indeno-quinoline scaffold [2]. The exact mass of 512.189819 Da provides a mass accuracy requirement of <5 ppm for high-resolution MS confirmation, distinguishing Impurity L from any potential matrix interferences [3]. For ANDA filers, the availability of Impurity L as a characterized reference standard with full spectroscopic data supports the identification and quantification thresholds required by ICH Q3A (identification threshold 0.10% for a 0.5 mg/day dutasteride dose) .

Forced Degradation: Isomer-Specific Degradant Elucidation

Dutasteride Impurity L is employed as a reference marker in forced degradation studies (acid, base, oxidative, photolytic, thermal) to distinguish process-related impurities from degradation products [1]. The indeno-quinoline structure of Impurity L, arising from a specific synthetic pathway rather than degradation, makes it an ideal internal benchmark for demonstrating method specificity: its peak area remains constant under forced degradation conditions while degradation product peaks increase, providing unambiguous evidence that the analytical method can separate process impurities from degradants [2]. The higher boiling point of Impurity L (653.8 °C) relative to dutasteride (620.3 °C) and dihydrodutasteride (613.8 °C) indicates lower volatility and distinct thermal stability, which is relevant for GC-MS method development and for predicting behavior during thermal stress studies [3].

In-House Working Standards with USP/EP Traceability

As a multi-vendor, pharmacopoeia-aligned reference standard with DSSTox registration (DTXSID501100113) and a unique InChI Key (CTNHFYMGIWYKRI-HUFDCIJMSA-N), Dutasteride Impurity L meets the identity, purity, and traceability requirements for use as a secondary reference standard in GMP QC laboratories [1][2]. Its >95% HPLC purity specification with accompanying COA, NMR, and MS documentation satisfies 21 CFR 211.194(a) requirements for laboratory records [3]. The broader commercial availability of Impurity L (≥6 suppliers) compared to Impurity J (~4 suppliers) reduces single-source dependency and facilitates competitive procurement, while the standardized InChI Key ensures that material from any qualified vendor represents the identical chemical entity, supporting method transfer between laboratories and across regulatory jurisdictions .

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